molecular formula C16H17ClO3 B4934734 1-chloro-2-[3-(4-methoxyphenoxy)propoxy]benzene

1-chloro-2-[3-(4-methoxyphenoxy)propoxy]benzene

Cat. No.: B4934734
M. Wt: 292.75 g/mol
InChI Key: BOKDGCFYZWUODT-UHFFFAOYSA-N
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Description

1-chloro-2-[3-(4-methoxyphenoxy)propoxy]benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a benzene ring substituted with a chlorine atom and a propoxy group, which is further substituted with a methoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-chloro-2-[3-(4-methoxyphenoxy)propoxy]benzene can be synthesized through a multi-step process. One common method involves the reaction of 1-chloro-2-nitrobenzene with 3-(4-methoxyphenoxy)propyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The nitro group is then reduced to an amino group using a reducing agent such as iron powder in acidic conditions. Finally, the amino group is converted to a chloro group through a Sandmeyer reaction using copper(I) chloride and hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-chloro-2-[3-(4-methoxyphenoxy)propoxy]benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.

    Electrophilic Aromatic Substitution: The benzene ring can undergo reactions with electrophiles such as bromine, nitric acid, or sulfuric acid.

    Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiourea in solvents like ethanol or water.

    Electrophilic Aromatic Substitution: Reagents such as bromine in acetic acid, nitric acid in sulfuric acid, or sulfur trioxide in sulfuric acid.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products Formed

    Nucleophilic Substitution: Products include 1-hydroxy-2-[3-(4-methoxyphenoxy)propoxy]benzene, 1-amino-2-[3-(4-methoxyphenoxy)propoxy]benzene, and 1-thio-2-[3-(4-methoxyphenoxy)propoxy]benzene.

    Electrophilic Aromatic Substitution: Products include 1-bromo-2-[3-(4-methoxyphenoxy)propoxy]benzene, 1-nitro-2-[3-(4-methoxyphenoxy)propoxy]benzene, and 1-sulfonic acid-2-[3-(4-methoxyphenoxy)propoxy]benzene.

    Oxidation: Products include 1-chloro-2-[3-(4-carboxyphenoxy)propoxy]benzene.

Scientific Research Applications

1-chloro-2-[3-(4-methoxyphenoxy)propoxy]benzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: It is used in the development of advanced materials such as polymers and liquid crystals.

    Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Medicinal Chemistry: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 1-chloro-2-[3-(4-methoxyphenoxy)propoxy]benzene involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-chloro-2-[3-(4-methoxyphenoxy)propoxy]benzene can be compared with other similar compounds, such as:

    1-chloro-2-[3-(4-hydroxyphenoxy)propoxy]benzene: This compound has a hydroxyl group instead of a methoxy group, which can affect its reactivity and biological activity.

    1-chloro-2-[3-(4-ethoxyphenoxy)propoxy]benzene: This compound has an ethoxy group instead of a methoxy group, which can influence its solubility and chemical properties.

    1-chloro-2-[3-(4-methylphenoxy)propoxy]benzene: This compound has a methyl group instead of a methoxy group, which can alter its steric and electronic effects.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-chloro-2-[3-(4-methoxyphenoxy)propoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClO3/c1-18-13-7-9-14(10-8-13)19-11-4-12-20-16-6-3-2-5-15(16)17/h2-3,5-10H,4,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOKDGCFYZWUODT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCCOC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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